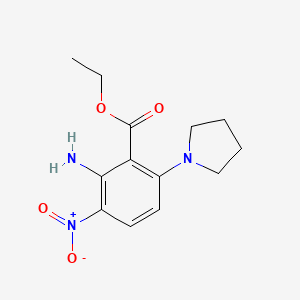

Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate

Description

Properties

CAS No. |

921222-11-9 |

|---|---|

Molecular Formula |

C13H17N3O4 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

ethyl 2-amino-3-nitro-6-pyrrolidin-1-ylbenzoate |

InChI |

InChI=1S/C13H17N3O4/c1-2-20-13(17)11-9(15-7-3-4-8-15)5-6-10(12(11)14)16(18)19/h5-6H,2-4,7-8,14H2,1H3 |

InChI Key |

JDFJWDNNPWPJLD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])N2CCCC2 |

Origin of Product |

United States |

Preparation Methods

Esterification and Nucleophilic Substitution

- Esterification : The benzoic acid precursor is typically esterified with ethanol under acidic conditions or using coupling agents to form the ethyl benzoate core.

- Nitration : Introduction of the nitro group at the 3-position is achieved via electrophilic aromatic substitution using nitrating agents under controlled temperature to avoid over-nitration.

- Amination : The amino group at the 2-position is introduced by reduction of a nitro precursor or by direct substitution using ammonia or amine sources.

- Pyrrolidinyl substitution : The 6-position substitution with pyrrolidin-1-yl is commonly performed via nucleophilic aromatic substitution, where the leaving group (often a halogen) is displaced by pyrrolidine under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.

Reaction Conditions

- Solvents : Dimethylformamide (DMF) and acetonitrile are preferred for nucleophilic substitution due to their ability to dissolve both reactants and facilitate the reaction.

- Temperature : Reflux temperatures (typically 80–120 °C) are employed to drive the substitution reactions to completion.

- Time : Reaction times vary from several hours to overnight, depending on the reactivity of the substrates and the desired conversion.

Hydrogenation Step for Amino Group Formation

A key step in the preparation involves the reduction of nitro groups to amino groups, which can be achieved by catalytic hydrogenation:

| Parameter | Details |

|---|---|

| Catalyst | Raney Nickel or Palladium on carbon |

| Solvent | Methanol or aqueous acidic solutions |

| Temperature | Room temperature to 100 °C |

| Pressure | Atmospheric to 10 atm |

| Hydrogen source | Pure hydrogen gas or mixture with CO2 |

| Reaction mode | Batch or continuous flow reactor |

| Yield | Approximately 83–84% selectivity for amino product formation |

This hydrogenation is often performed in the presence of sulfuric acid or its salts to improve solubility and reaction rate. Continuous flow reactors with granular catalysts allow for efficient hydrogenation with controlled reagent dosing, enhancing yield and simplifying product isolation.

Example Synthesis Protocol (Based on Patent RU2081111C1)

| Step | Description |

|---|---|

| Starting material | 1-ethyl-2-nitromethylene pyrrolidine |

| Solvent | Methanol (500 mL for 23.4 g substrate) |

| Catalyst | Raney Nickel (5.0 g) |

| Conditions | Room temperature, atmospheric pressure, hydrogenation until 4 equivalents of hydrogen absorbed |

| Work-up | Catalyst filtration, distillation to isolate 1-ethyl-2-aminomethylpyrrolidine (boiling point 65-67 °C at 20 mmHg) |

| Yield | 15.7 g product obtained (moderate yield) |

The process can be modified by using aqueous sulfuric acid solutions or sulfate salts of the amine to improve solubility and selectivity. Neutralization with alkali follows before product isolation.

Summary Table of Key Preparation Parameters

| Preparation Step | Reagents/Conditions | Solvent(s) | Temperature | Pressure | Catalyst | Yield/Selectivity |

|---|---|---|---|---|---|---|

| Esterification | Benzoic acid + ethanol + acid catalyst | Ethanol | Reflux (~78 °C) | Atmospheric | Acid catalyst | High (varies) |

| Nitration | HNO3 / H2SO4 | Sulfuric acid | 0–5 °C | Atmospheric | None | Controlled nitration |

| Amination (reduction) | Catalytic hydrogenation | Methanol / aqueous acid | 25–100 °C | 1–10 atm | Raney Ni / Pd-C | ~83–84% selectivity |

| Pyrrolidinyl substitution | Pyrrolidine + halogenated intermediate | DMF / Acetonitrile | Reflux (80–120 °C) | Atmospheric | None | Moderate to high |

Research Findings and Optimization Notes

- Continuous flow hydrogenation improves product yield and process efficiency by maintaining saturated substrate solutions in the catalyst bed and allowing continuous reagent feed.

- Use of aqueous sulfuric acid or sulfate salts as solvents enhances solubility and selectivity during hydrogenation.

- Optimization of reaction time and temperature during nucleophilic substitution is critical to minimize side reactions and maximize purity.

- The compound’s biological activity depends on the integrity of the amino and nitro groups, necessitating careful control during reduction and substitution steps to avoid over-reduction or unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various esters or amides.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate has a molecular formula of C12H16N4O4 and a molecular weight of 288.29 g/mol. The compound features an ethyl ester functional group, an amino group, and a nitro group, which contribute to its biological activity and potential therapeutic uses.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. Research indicates that derivatives exhibiting structural similarities can inhibit bacterial topoisomerases, enzymes critical for bacterial DNA replication and repair. For instance, benzothiazole-based inhibitors have shown potent activity against Gram-positive and Gram-negative pathogens, including resistant strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Several studies on related nitro-substituted benzoate derivatives have demonstrated significant inhibition of pro-inflammatory cytokines, indicating that this compound may also exert similar effects . This could be particularly useful in developing treatments for chronic inflammatory diseases.

Building Block in Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical modifications, facilitating the development of more complex molecules with potential therapeutic applications . The compound can be used to synthesize other biologically active derivatives through standard organic reactions such as acylation or alkylation.

Case Study 1: Antibacterial Development

A series of studies focused on synthesizing new antibacterial agents based on the structure of this compound demonstrated its effectiveness against resistant bacterial strains. In vitro assays showed that modifications to the pyrrolidine ring significantly enhanced antibacterial activity while reducing cytotoxicity in human cell lines .

Case Study 2: Anti-inflammatory Research

In a controlled study examining the anti-inflammatory effects of nitro-substituted benzoates, this compound was identified as a promising candidate for further development due to its ability to inhibit NF-kB signaling pathways in macrophages, leading to decreased production of inflammatory mediators .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Influence on Reactivity and Physical Properties

Ethyl 4-(Dimethylamino)benzoate

- Substituents: A single dimethylamino group at position 3.

- Reactivity: Demonstrated superior photopolymerization efficiency in resin cements compared to methacrylate-based co-initiators. The dimethylamino group enhances electron donation, accelerating radical generation during curing.

- Physical Properties: Resins containing this compound exhibited higher degrees of conversion (DC) and improved mechanical stability compared to those with 2-(dimethylamino)ethyl methacrylate.

- DPI Synergy : Diphenyliodonium hexafluorophosphate (DPI) had minimal impact on its reactivity, suggesting inherent stability in photoinitiation systems.

Ethyl Benzoate

- Substituents: No functional groups beyond the ester.

- Applications : Widely used in cosmetics as a solvent and skin-conditioning agent due to its low toxicity and mild irritancy profile.

- Reactivity : Lacks photoinitiating capacity due to the absence of electron-donating substituents.

Target Compound: Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate

- However, the pyrrolidinyl group (a tertiary amine) may act as a secondary electron donor or base catalyst, offsetting this effect.

- Hypothesized Applications: Could serve as a dual-action initiator in resins, leveraging nitro group redox activity and amine-mediated radical generation. No direct evidence exists in the provided literature, but structural parallels to ethyl 4-(dimethylamino)benzoate suggest plausible utility.

Comparative Data Table

Biological Activity

Ethyl 2-amino-3-nitro-6-(pyrrolidin-1-yl)benzoate is a compound of considerable interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group and an amino group attached to a benzoate ring, along with a pyrrolidine moiety. The presence of these functional groups is critical for its biological activity. The compound's molecular formula is C14H18N4O3, and its structure can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing similar structural motifs. For instance, derivatives with pyrrolidine rings have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | <100 | E. coli, S. aureus |

| 2,6-dipyrrolidino-1,4-dibromobenzene | 75 | B. subtilis |

| 2,4,6-tripyrrolidinochlorobenzene | <125 | Pseudomonas aeruginosa |

These results suggest that this compound may exhibit low minimum inhibitory concentration (MIC) values, indicating potent antibacterial effects.

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Similar compounds with amino and nitro substituents have been shown to selectively inhibit cancer cell proliferation while sparing normal cells. The mechanism may involve the induction of apoptosis in cancer cells or interference with cell cycle progression.

Table 2: Cytotoxicity Data

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 20.94 ± 0.13 | SH-SY5Y (Neuroblastoma) |

| Benzimidazole derivative | 37.68 ± 0.20 | A549 (Lung Cancer) |

The IC50 values indicate that this compound has significant cytotoxic effects on certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Mechanistic Insights

Studies have indicated that the biological activity of this compound may be attributed to its ability to modulate key cellular pathways:

- Membrane Disruption : The compound may increase membrane permeability in bacterial cells, leading to cell lysis.

- Enzyme Inhibition : It could inhibit essential enzymes such as DNA gyrase or topoisomerases, which are crucial for bacterial replication.

- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Bacterial Infections : A study demonstrated that a pyrrolidine derivative significantly reduced bacterial load in infected mice models.

- Cancer Treatment : Clinical trials on related compounds showed promising results in reducing tumor size in patients with advanced malignancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.